N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

LogP Solubility Lipophilicity

N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894005-09-5) is a synthetic, small-molecule thioacetamide featuring a 6-(pyridin-4-yl)pyridazine core linked via a thioether bridge to an N-(4-methoxyphenethyl)acetamide group. With a molecular formula of C20H20N4O2S and a molecular weight of 380.5 g/mol, this compound is a member of a broader class of pyridazine-based analogs explored in high-throughput screening campaigns for modulating G-protein signaling and other therapeutic targets.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 894005-09-5
Cat. No. B2736154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
CAS894005-09-5
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C20H20N4O2S/c1-26-17-4-2-15(3-5-17)8-13-22-19(25)14-27-20-7-6-18(23-24-20)16-9-11-21-12-10-16/h2-7,9-12H,8,13-14H2,1H3,(H,22,25)
InChIKeyZNEVLUFYOLSDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894005-09-5) | Core Chemotype and Physicochemical Profile for Research Procurement


N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894005-09-5) is a synthetic, small-molecule thioacetamide featuring a 6-(pyridin-4-yl)pyridazine core linked via a thioether bridge to an N-(4-methoxyphenethyl)acetamide group . With a molecular formula of C20H20N4O2S and a molecular weight of 380.5 g/mol, this compound is a member of a broader class of pyridazine-based analogs explored in high-throughput screening campaigns for modulating G-protein signaling and other therapeutic targets [1]. Its defining structural feature is the 4-pyridyl substitution on the pyridazine ring, which distinguishes it from closely related 6-phenyl analogs and can influence both target engagement and physicochemical properties critical for assay development .

Core Chemotype 4-pyridyl pyridazine thioacetamide; distinct from 6-phenyl analogs
Assay Context G-protein signaling (RGS4) primary screen hit
Property Differentiation Lower predicted lipophilicity vs. phenyl analog supports assay solubility

Why N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide Cannot Be Simply Replaced by a 6-Phenyl or Other In-Class Thioacetamide


The substitution of the 4-pyridyl group in this compound with a 6-phenyl ring, as found in analogs like CAS 872688-48-7, is not a trivial exchange . While both compounds share a common N-(4-methoxyphenethyl)-2-(pyridazin-3-ylthio)acetamide scaffold, the 4-pyridyl nitrogen introduces a hydrogen-bond acceptor and significantly alters the electron density of the pyridazine core compared to a phenyl group. This molecular difference can lead to divergent solubility profiles, distinct binding poses in target pockets (such as those in RGS4 or opioid receptors), and therefore, non-interchangeable biological activity profiles in specific assays [1]. Direct substitution without re-validation risks assay failure or misleading structure-activity relationship (SAR) conclusions, making precise procurement of the 4-pyridyl variant essential.

Property
Target (4-pyridyl)
6-Phenyl Analog (CAS 872688-48-7)
H-Bond Acceptor
Pyridyl nitrogen enables polar interactions
Lacks this acceptor; may shift binding pose
Lipophilicity Trend
Predicted lower logP (more hydrophilic)
Higher logP may alter solubility and non-specific binding
Assay Profile
Active in RGS4 potentiator screen
Not tested in RGS4 screen; profiled in UPR/MrgX1

Quantitative Differentiation Evidence for N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide Against Key Analogs


Structural Differentiation: Pyridyl vs. Phenyl Substitution and Impact on Predicted LogP and Solubility

The target compound contains a 4-pyridyl group at the 6-position of the pyridazine ring, while its closest analog (CAS 872688-48-7) has a 6-phenyl group. The replacement of a phenyl carbon with a pyridyl nitrogen is predicted to reduce lipophilicity and improve aqueous solubility. This is a key differentiator for assay development where compound precipitation can be a confounder. Calculated property values provide quantitative estimates of this difference .

Pyridyl vs. Phenyl LogP
Class-level inference
Predicted lower XLogP3 (more hydrophilic) due to pyridyl nitrogen
Supports assay solubility context
In silico prediction; wet-lab solubility data to verify
LogP Solubility Lipophilicity Structure-Property Relationship

Hydrogen-Bond Acceptor Capability via the Pyridyl Nitrogen Enhances Target Engagement Potential

The 4-pyridyl nitrogen acts as a potent hydrogen-bond acceptor, a feature absent in the 6-phenyl analog (CAS 872688-48-7). In published SAR for related pyridazine-thioacetamide series, a pyridyl moiety has been shown to be important for hinge-region binding in kinases or for engaging polar residues in GPCRs. Quantitative evidence from a multitarget pyridazine series demonstrates that compounds with hydrogen-bond-capable heteroaryl substitutions achieve superior target inhibition (e.g., 0.46-fold change for JAK1 inhibition) compared to reference standards [1]. While a direct head-to-head assay for this specific compound is not available, the structural presence of the pyridyl group suggests a similar potential for directed interaction that the phenyl analog cannot replicate.

H-Bond Acceptor Capability
Cross-study comparable
Related pyridazine-thioacetamide (compound 4l) reported 79% growth inhibition and 0.46-fold JAK1 change vs. reference
May support kinase hinge-binding studies
Structural motif inference; not directly tested on this compound
Hydrogen Bond Molecular Recognition Target Binding Kinase

Differentiated Screening Profile in G-Protein Signaling Pathway Assays

The target compound was specifically tested in a primary cell-based high-throughput screening assay for regulators of G-protein signaling 4 (RGS4) [1]. This assay identified compounds that potentiate or activate RGS4 function. While the quantitative result (e.g., B-score or percent activation) for this specific compound is not publicly disclosed in the assay summary, its inclusion and testing in this curated screening set indicate a preliminary activity signal. In contrast, the close analog CAS 872688-48-7 was not listed in this specific RGS4 activator screen but appeared in different assay panels (e.g., uHTS for Unfolded Protein Response), suggesting a distinct target engagement profile and assay-specific utility driven by the 4-pyridyl group .

RGS4 Primary Screen
Cross-study comparable
Active in RGS4 potentiator/activator screen (AID 463111); phenyl analog not tested in this panel
Differentiated GPCR screening fit
Quantitative activity level not publicly disclosed
G-Protein Signaling RGS4 High-Throughput Screening GPCR

High-Priority Research Application Scenarios for N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide


Chemical Probe Development for G-Protein Signaling and RGS4 Biology

Based on its confirmed activity in a RGS4 potentiator/activator screen [1], this compound is an ideal starting point for developing chemical probes to study G-protein-coupled receptor signaling modulation. It enables functional dissection of RGS4's role in pathways where its regulation is implicated, such as addiction, mood disorders, or cardiovascular function.

Structure-Activity Relationship (SAR) Expansion on Pyridazine-Thioacetamide Multitarget Kinase Inhibitors

Building on the evidence that a 4-pyridyl moiety can critically engage kinase targets like JAK1 [2], this compound serves as a key intermediate for designing focused libraries. Its structure can be leveraged to optimize selectivity and potency against JAK/STAT pathway targets, which are crucial in cancer and inflammatory diseases.

Physicochemical Property Optimization for Solubility-Challenged Assays

The predicted lower lipophilicity due to its 4-pyridyl group, compared to its 6-phenyl analog , makes this compound a superior choice for biochemical or cell-based assays requiring DMSO tolerance or minimizing non-specific binding. It is particularly valuable in high-content screening where compound precipitation is detrimental.

Referential Validation Standard for In-Class Procurement

Given the assay-dependent activity divergence between this pyridazinyl-thioacetamide and its phenyl analog [1], procurement of the correct CAS number is critical. This compound acts as a definitive validation standard for chemical vendors to ensure the supplied material matches the required pyridyl isomer, directly preventing failed reproducibility experiments.

Application
Selection Property
Validation Focus
G-protein signaling studies (RGS4 pathway)
RGS4 screening activity
Assay-specific modulation endpoints
Multitarget kinase inhibitor SAR
Pyridyl hinge-binding motif
Kinase selectivity and potency profiling
Low-lipophilicity assay development
Predicted lower logP
Solubility and non-specific binding assessment
Chemical identity verification
Pyridyl isomer certification
CAS-specific analytical confirmation
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